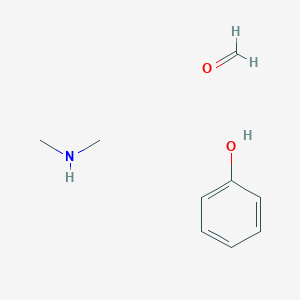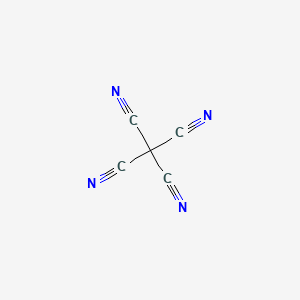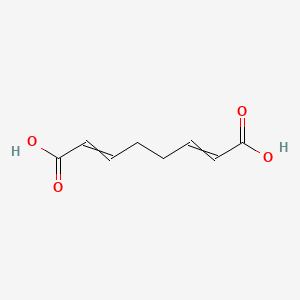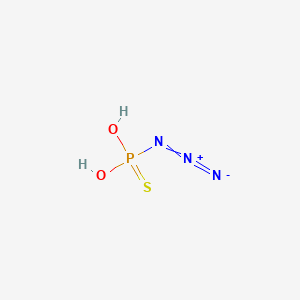
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorinated phenyl group and a butyl chain, making it a subject of interest for chemists and pharmacologists.
準備方法
The synthesis of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.
化学反応の分析
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding, providing insights into cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials with specific functionalities.
作用機序
The mechanism of action of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-ethylpiperazine hydrochloride: This compound features an ethyl group instead of a methyl group on the piperazine ring, leading to differences in its chemical and biological properties.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-phenylpiperazine hydrochloride: The presence of a phenyl group on the piperazine ring introduces additional aromatic interactions, potentially enhancing its binding affinity to certain targets.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-hydroxyethylpiperazine hydrochloride: The hydroxyethyl group provides additional hydrogen bonding capabilities, influencing the compound’s solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
特性
CAS番号 |
32808-66-5 |
|---|---|
分子式 |
C19H30Cl2N2O |
分子量 |
373.4 g/mol |
IUPAC名 |
4-(4-tert-butyl-3-chlorophenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C19H29ClN2O.ClH/c1-19(2,3)16-9-8-15(14-17(16)20)6-5-7-18(23)22-12-10-21(4)11-13-22;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
InChIキー |
QSPLWKBVCSYWTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)


![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)






